N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and an ethylsulfonyl group, which can enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation, where the quinoline derivative is treated with ethylsulfonyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxyl groups can be introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its derivatives could be explored for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The ethylsulfonyl group may enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfonyl)-2-methoxyphenyl]-2-hydroxyquinoline-4-carboxamide
- N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide
Uniqueness
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both hydroxyl and ethylsulfonyl groups can enhance its reactivity and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16N2O5S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(24,25)11-7-8-16(21)15(9-11)20-18(23)13-10-17(22)19-14-6-4-3-5-12(13)14/h3-10,21H,2H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
PDOQSXLVRMRCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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